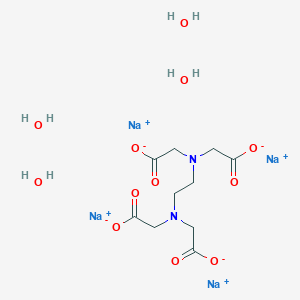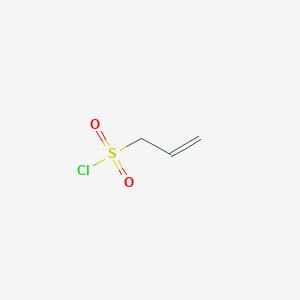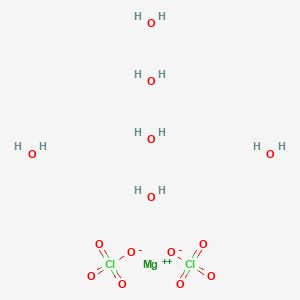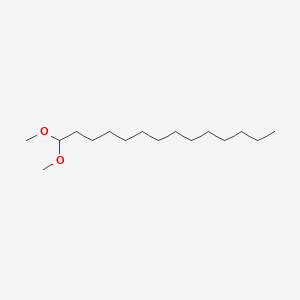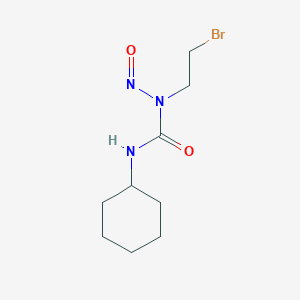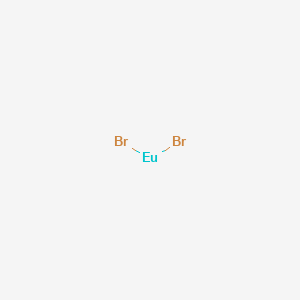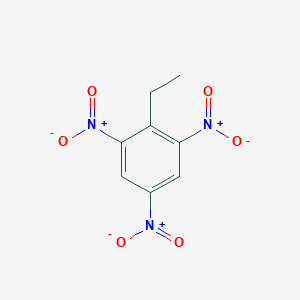
2-Ethyl-1,3,5-trinitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-1,3,5-trinitrobenzene, commonly known as ETNB, is a highly explosive organic compound that has been widely used in various scientific research applications, including as a high-energy explosive, a sensitizer for explosives, and a fluorescent probe for protein studies. Due to its unique properties, ETNB has been extensively studied in the field of chemistry, biochemistry, and biophysics.
Mécanisme D'action
The mechanism of action of ETNB is not fully understood. It is believed that ETNB acts as a sensitizer for explosives by increasing their sensitivity to shock and friction. It has also been shown to bind to proteins and induce conformational changes. The exact mechanism of this interaction is still under investigation.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of ETNB are not well documented. However, it is known to be highly toxic and can cause severe health effects if ingested or inhaled. ETNB has been shown to cause liver damage and neurological effects in animals. It is also a potential carcinogen.
Avantages Et Limitations Des Expériences En Laboratoire
ETNB has several advantages for use in lab experiments. It is a highly stable compound that can be stored for long periods of time without degradation. It is also relatively easy to synthesize and purify. However, the use of ETNB in lab experiments is limited due to its explosive nature and toxicity. Special precautions must be taken when handling ETNB to ensure the safety of researchers.
Orientations Futures
There are several future directions for research on ETNB. One area of interest is the development of new explosives and sensitizers based on the structure of ETNB. Another area of interest is the use of ETNB as a fluorescent probe for protein studies. Further investigation into the mechanism of action of ETNB and its biochemical and physiological effects is also needed. Overall, ETNB is a highly versatile compound with many potential applications in scientific research.
Méthodes De Synthèse
The synthesis of ETNB involves the nitration of ethylbenzene with a mixture of nitric and sulfuric acids. The reaction produces a yellow crystalline solid, which is purified through recrystallization. The yield of ETNB is typically around 60-70%. The chemical structure of ETNB is shown in Figure 1.
Applications De Recherche Scientifique
ETNB has been widely used in scientific research as a high-energy explosive and a sensitizer for explosives. Its unique properties make it an ideal candidate for use in military and defense applications. ETNB has also been used as a fluorescent probe for protein studies. It has been shown to bind to proteins and emit fluorescence upon excitation with UV light. This property has been used to study protein-protein interactions and protein conformational changes.
Propriétés
Numéro CAS |
13985-60-9 |
|---|---|
Nom du produit |
2-Ethyl-1,3,5-trinitrobenzene |
Formule moléculaire |
C8H7N3O6 |
Poids moléculaire |
241.16 g/mol |
Nom IUPAC |
2-ethyl-1,3,5-trinitrobenzene |
InChI |
InChI=1S/C8H7N3O6/c1-2-6-7(10(14)15)3-5(9(12)13)4-8(6)11(16)17/h3-4H,2H2,1H3 |
Clé InChI |
VDKWJWFQFPWXFC-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CCC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
13985-60-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





